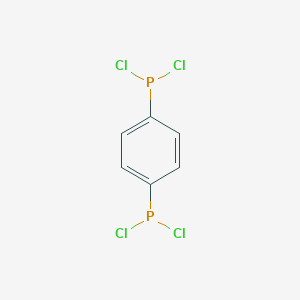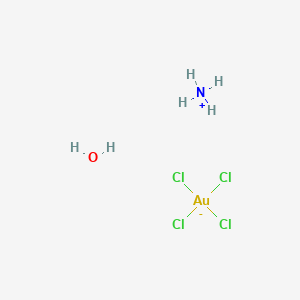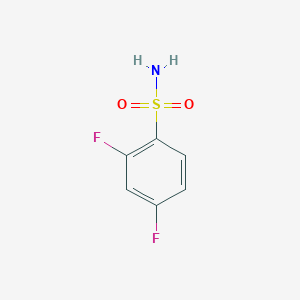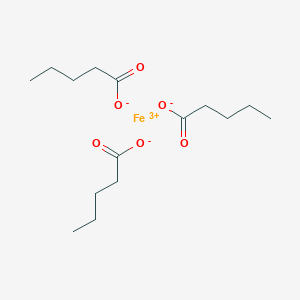
Procyanidin B5
Vue d'ensemble
Description
Procyanidin B5 is a B type proanthocyanidin . It is an epicatechin - (4β → 6)-epicatechin dimer . It can be found in grape seeds, in Hibiscus cannabinus (kenaf) root and bark, and in black chokeberries (Aronia melanocarpa) . It is also found in cocoa beans and chocolate .
Synthesis Analysis
Procyanidins can be synthesized in good yields from the condensation of benzopyrilium salts and either catechin or phloroglucinol . The synthetic route permits the preparation of a variety of procyanidin structures .
Molecular Structure Analysis
The molecular structure of this compound is complex, with the degree of polymerization and linked position of flavan-3-ols varying among various foods . The structure elucidation of procyanidins has been a focus of mass spectrometric approaches, especially liquid chromatography-tandem mass spectrometry (LC–MS/MS) and matrix-assisted laser desorption ionization (MALDI) MS/MS .
Chemical Reactions Analysis
Procyanidins are known for their antioxidant effects . The understanding of their specific role as bioactive compounds in food is still limited because of the difficulty for their extraction, structural analysis, and quantification .
Physical and Chemical Properties Analysis
This compound has a chemical formula of C30H26O12 and a molar mass of 578.52 g/mol . The oligomeric proanthocyanidin is easily soluble in polar solvents such as water, alcohol, ketone, glacial acetic acid, and ethyl acetate, and is insoluble in weak polar solvents such as petroleum ether, chloroform, and benzene .
Applications De Recherche Scientifique
Antioxidant Activity : Procyanidin B5 exhibits strong antioxidant properties. A study revealed that it shows more antioxidant activity than vitamin E, and its activity depends on substitution and polymerization patterns (Wang et al., 2000).
Hair Growth Promotion : Investigations into the topical application of this compound have shown its potential as a hair growth agent. A study demonstrated significant hair growth in human subjects over a six-month period of this compound application, without any adverse side effects (Kamimura et al., 2000).
Anti-Tumor-Promoting Activity : this compound has been identified as having anti-tumor-promoting activity. It was found to inhibit tumor promotion in a mouse skin two-stage carcinogenesis model, suggesting its potential as a cancer chemopreventive and/or anticarcinogenic agent (Zhao et al., 1999).
Obesity and Metabolic Syndrome : this compound has shown beneficial effects against obesity and metabolic syndrome. A study on mice indicated that this compound attenuated weight gain and modified the gut microbiota in high fat diet-induced obese mice (Zheng et al., 2018).
Modulation of the Gut Microbiota : In addition to its effects on obesity, this compound also affects the gut microbiota composition. It was found to increase intestinal microbiota β diversity and decrease the Firmicutes/Bacteroidetes ratio (Zheng et al., 2018).
Anti-Inflammatory Effects : this compound activates peroxisome proliferator-activated receptor γ (PPARγ) to induce M2 polarization in mouse macrophages, demonstrating its potential anti-inflammatory activity (Tian et al., 2019).
Hepatic Steatosis : It has been shown to ameliorate free fatty acids-induced hepatic steatosis, suggesting a protective effect against non-alcoholic fatty liver disease (Su et al., 2018).
Oral Health Applications : Procyanidins, including this compound, have therapeutic potential against various oral diseases due to their antioxidant, antibacterial, anti-inflammatory, and anti-tumor properties (Chen et al., 2022).
Wound Healing : this compound has shown potential benefits in wound healing, contributing to cellular proliferation and migration, antibacterial, anti-inflammatory, and antioxidant activity (Ferni, 2022).
Adipocyte-Related Pathologies : Procyanidins, including B5, have been studied for their effects on adipocytes, indicating a role in modulating lipid synthesis, degradation, glucose uptake, and adipose differentiation (Pinent et al., 2006).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Procyanidins are an important group of bioactive molecules known for their benefits to human health . These compounds are promising in the treatment of chronic metabolic diseases such as cancer, diabetes, and cardiovascular disease . Further investigation of procyanidin’s metabolism, genetics, and cellular effects is necessary and should be pursued .
Propriétés
IUPAC Name |
(2R,3R)-2-(3,4-dihydroxyphenyl)-6-[(2R,3R,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26O12/c31-13-7-19(36)24-23(8-13)42-30(12-2-4-16(33)18(35)6-12)28(40)26(24)25-20(37)10-22-14(27(25)39)9-21(38)29(41-22)11-1-3-15(32)17(34)5-11/h1-8,10,21,26,28-40H,9H2/t21-,26-,28-,29-,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMISZFQPFDAPGI-CVJZBMGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=C1C(=C(C(=C2)O)C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)C6=CC(=C(C=C6)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](OC2=C1C(=C(C(=C2)O)[C@@H]3[C@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)C6=CC(=C(C=C6)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00155761 | |
| Record name | Procyanidin B5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00155761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12798-57-1 | |
| Record name | Procyanidin B5 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12798-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Procyanidin B5 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012798571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Procyanidin B5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00155761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Procyanidin B5 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W51N19H6K6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


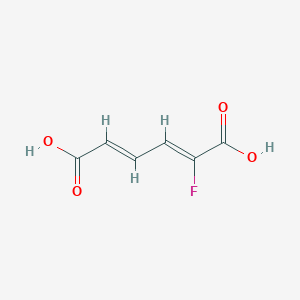


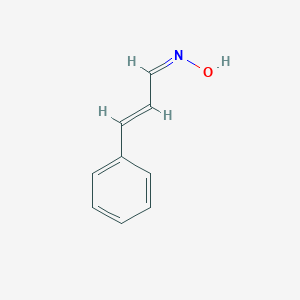
![[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3R,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate](/img/structure/B83611.png)

![(2R,3R,4S,5R,6R)-2-[(2S,3S,4S,5R)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B83614.png)
![[4-(4-Phosphonophenyl)phenyl]phosphonic acid](/img/structure/B83617.png)
